molecular formula C19H15ClFN3O2 B2961364 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide CAS No. 921576-77-4

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-fluorobenzamide

Cat. No.: B2961364
CAS No.: 921576-77-4
M. Wt: 371.8
InChI Key: OXFBVYZPOYEIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit properties common to other molecules with similar functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally similar to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzamide have been synthesized and tested for their antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013). Similarly, new heterocyclic compounds derived from related structures demonstrated significant lipase and α-glucosidase inhibition, suggesting potential for antimicrobial application (Bekircan, Ülker, & Menteşe, 2015).

Anticancer and Anti-inflammatory Applications

The research also extends to anticancer and anti-inflammatory potentials. Novel fluoro-substituted compounds have been evaluated for their anti-lung cancer activity, indicating the role of such molecules in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005). Additionally, quinazolinone derivatives have been synthesized and screened for their anti-inflammatory and analgesic effects, showcasing the therapeutic applications of these compounds (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Anticoccidial and Antiviral Applications

Further, specific derivatives have been identified for their anticoccidial activity, contributing to the treatment of coccidiosis in poultry (Shibamoto & Nishimura, 1986). The exploration of antiviral activities, particularly against hepatitis A virus (HAV), has also been documented, providing insights into the potential use of these compounds in viral infections (Flefel, Tantawy, El-Sofany, El-Shahat, El-Sayed, & Abd-Elshafy, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its potential applications, investigating its mechanism of action, and optimizing its synthesis .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-6-4-13(5-7-15)17-8-9-18(25)24(23-17)11-10-22-19(26)14-2-1-3-16(21)12-14/h1-9,12H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBVYZPOYEIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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